molecular formula C21H17N3O3S2 B2980007 N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 898351-17-2

N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2980007
CAS No.: 898351-17-2
M. Wt: 423.51
InChI Key: YEIJYOYHIZVTIW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-acetamide hybrid featuring a phenylsulfonyl group and a pyridin-2-ylmethyl substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c25-20(15-29(26,27)17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)28-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIJYOYHIZVTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with a benzothiazole derivative structure, known for diverse biological and chemical properties. The compound features a benzothiazole ring, a sulfonamide group, and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.

N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Antimicrobial Activity: Benzothiazole derivatives may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
  • Anti-inflammatory Effects: The sulfonamide group may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, crucial in synthesizing pro-inflammatory mediators.
  • Anticancer Potential: Similar benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Similar Compounds

CompoundUniqueness
N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamideArrangement of functional groups influences reactivity and biological activity; pyridin-3-ylmethyl group may confer unique properties.
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-4-ylmethyl)acetamide
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological system being studied, but it may involve binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Table 1: Structural Comparison of Selected Benzothiazole-Acetamide Derivatives
Compound Name/ID Key Substituents Biological Target Notable Activity/Findings
Target Compound Benzothiazole, phenylsulfonyl, pyridin-2-ylmethyl Not explicitly reported Inferred potential for kinase or enzyme inhibition based on structural analogs
6d () Nitrobenzothiazole, thiadiazole-thioacetamide VEGFR-2 Anti-cancer activity via VEGFR-2 inhibition and apoptosis induction
P19 () Thiazolidinedione, pyridinylmethylene HDAC8 High HPLC purity (>97%); solid-state stability (m.p. 263.9°C)
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide () Dihydroisoquinoline, benzothiazole MAO-B, BChE Dual inhibition of MAO-B (IC50 ~0.028 mM) and BChE; CNS-targeted activity
20 () Trifluoromethylbenzothiazole, pyrimidinone-thioacetamide CK1 Enhanced metabolic stability due to trifluoromethyl group
47 () Piperazine-sulfonyl, difluorophenyl Antimicrobial Gram-positive antibacterial activity; structural emphasis on sulfonyl-piperazine

Key Observations :

  • Pyridin-2-ylmethyl substitution may enhance solubility compared to lipophilic groups like trifluoromethyl (20) or dihydroisoquinoline () .
  • Sulfonyl-containing analogs (e.g., 47 in ) demonstrate antimicrobial activity, suggesting the target compound’s sulfonyl group could broaden its therapeutic scope .

Pharmacokinetic and Physicochemical Properties

Table 3: Predicted Pharmacokinetic Parameters (Based on Analog Data)
Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability Reference
Target Compound ~3.5 (estimated) Moderate Moderate (sulfonyl group may resist oxidation) Inferred
6d () 4.2 Low PreADMET predictions suggest CYP450 interactions
P19 () 2.8 High Stable (high melting point: 263.9°C)

Key Insights :

  • The target compound’s pyridinylmethyl group may reduce LogP compared to lipophilic analogs (e.g., 6d), improving aqueous solubility .
  • Sulfonyl groups generally enhance metabolic stability but may require formulation optimization for bioavailability .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with phenylsulfonyl and pyridine moieties. The characterization of the compound is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Benzo[d]thiazole, phenylsulfonyl chlorideRoom temperature80%
2Pyridine derivativeReflux for 4 hours75%

The compound exhibits multiple biological activities, primarily through its interaction with key enzymes and receptors. Notably, it has been studied for its anti-inflammatory and analgesic properties by acting as a COX-2 inhibitor. This mechanism is crucial for developing new nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Analgesic and Anti-inflammatory Activity : A study evaluated the analgesic effects of various benzothiazole derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, suggesting strong potential as an NSAID candidate .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
  • Neuroprotective Effects : Research has also highlighted the neuroprotective properties of related benzothiazole compounds, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital in optimizing the biological activity of this compound. Modifications in the substituents on the benzothiazole and sulfonamide groups can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituted phenyl groupIncreased COX-2 inhibition
Altered pyridine positionEnhanced antimicrobial activity

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